Magnesium;dec-3-yne;chloride

Description

Contextualization within Organomagnesium Chemistry

Organomagnesium chemistry is a field dedicated to the study of compounds containing a direct bond between a carbon and a magnesium atom. wikipedia.org The most prominent members of this class are the Grignard reagents, which possess the general structure R-Mg-X, where R is an organic group and X is a halogen. wikipedia.orgbyjus.com Discovered by French chemist François Auguste Victor Grignard in 1900, these reagents revolutionized organic synthesis. wikipedia.orgacs.org The polarity of the carbon-magnesium bond, with a partial negative charge on the carbon atom, renders it a strong nucleophile and a powerful base. thermofisher.comlibretexts.org This reactivity allows for the formation of carbon-carbon bonds through reactions with a wide array of electrophiles, most notably the carbonyl groups found in aldehydes and ketones. byjus.comwikipedia.org

The utility of Grignard reagents extends beyond simple alkyl or aryl groups to include alkenyl and alkynyl variants, such as dec-3-ynylmagnesium chloride. These reagents are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thermofisher.comadichemistry.com The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom. libretexts.org

Historical Development of Alkynyl Grignard Reagent Chemistry

The discovery of Grignard reagents in 1900 by Victor Grignard, a feat for which he was awarded the Nobel Prize in Chemistry in 1912, marked a pivotal moment in organic chemistry. wikipedia.orgbethunecollege.ac.inebsco.com His initial work focused on the preparation of alkyl and aryl magnesium halides and their reactions with carbonyl compounds. thermofisher.com

The extension of this chemistry to include alkynyl Grignard reagents followed as chemists sought to broaden the scope of these versatile reagents. A common method for preparing alkynyl Grignard reagents involves the deprotonation of a terminal alkyne using a pre-formed Grignard reagent, such as ethylmagnesium bromide. adichemistry.com This acid-base reaction is driven by the higher acidity of the terminal alkyne's sp-hybridized C-H bond compared to the C-H bonds of the alkyl group of the initial Grignard reagent. Alternatively, they can be prepared from alkynyl halides. fiveable.me The development of these reagents provided a direct and efficient route for introducing alkynyl moieties into organic molecules.

Classification and Importance of Alkynyl Grignard Reagents in Organic Synthesis

Alkynyl Grignard reagents are a subclass of Grignard reagents where the organic group is an alkynyl group. They are highly valued for their ability to act as nucleophilic sources of alkynyl anions. This reactivity allows for the construction of more complex molecules containing the alkyne functional group, which is a versatile building block in its own right. fiveable.me

The importance of alkynyl Grignard reagents in organic synthesis is multifaceted:

Formation of Propargylic Alcohols: Their reaction with aldehydes and ketones yields propargylic alcohols, which are important intermediates in the synthesis of natural products and pharmaceuticals. fiveable.me

Carbon-Carbon Bond Formation: They readily participate in coupling reactions, often catalyzed by transition metals, to form new carbon-carbon bonds with a high degree of control and predictability. organic-chemistry.org

Synthesis of Complex Molecules: The introduction of an alkynyl group opens up possibilities for further transformations, such as hydrogenation to form alkanes or alkenes, hydration to form ketones, and participation in cycloaddition reactions. fiveable.me

Due to their reactivity, alkynyl Grignard reagents are instrumental in the synthesis of a wide range of compounds, including natural products, pharmaceuticals, and advanced materials. fiveable.me

Data Tables

Table 1: General Properties of Alkynyl Grignard Reagents (Representative)

| Property | Description |

| General Formula | R-C≡C-MgX (where R is an alkyl or aryl group, and X is a halogen) |

| Nature of C-Mg Bond | Highly polar covalent, with the carbon atom being nucleophilic. thermofisher.com |

| Solubility | Typically soluble in ethereal solvents like diethyl ether and tetrahydrofuran (THF), which stabilize the reagent through coordination. libretexts.org |

| Reactivity | Strong nucleophiles and strong bases. libretexts.orgfiveable.me React readily with protic sources, such as water and alcohols, as well as with a variety of electrophiles like carbonyl compounds. wikipedia.org |

| Preparation | Commonly prepared by the reaction of a terminal alkyne with another Grignard reagent (e.g., ethylmagnesium bromide) or from an alkynyl halide and magnesium metal. adichemistry.comfiveable.me |

Structure

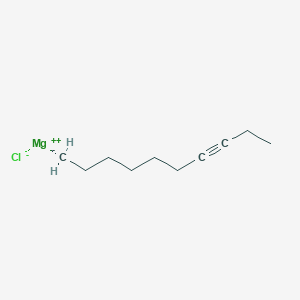

2D Structure

Properties

IUPAC Name |

magnesium;dec-3-yne;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17.ClH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h1,3-5,7,9-10H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJPZNPXNHAOEQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCCC[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dec 3 Ynylmagnesium Chloride

Direct Formation from 1-Chlorodec-3-yne and Magnesium Metal

The traditional and most direct method for synthesizing dec-3-ynylmagnesium chloride is through the reaction of an organic halide, in this case, 1-chlorodec-3-yne, with magnesium metal. acs.orglibretexts.org This process, a cornerstone of organometallic chemistry, involves the insertion of magnesium into the carbon-chlorine bond. masterorganicchemistry.com Ethereal solvents are crucial for this reaction as they solvate and stabilize the resulting organomagnesium compound. wikipedia.orgcerritos.edu

Optimizing Reaction Conditions and Solvent Selection (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is a critical parameter that significantly influences the reactivity and stability of the Grignard reagent. rsc.org Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most commonly employed solvents for Grignard syntheses. masterorganicchemistry.comlibretexts.org Their Lewis basicity allows them to coordinate with the magnesium center, forming a soluble complex that enhances reactivity. libretexts.orgquora.comquora.com

The selection between diethyl ether and THF often depends on the specific requirements of the reaction. numberanalytics.com THF is more polar and a better Lewis base than diethyl ether, which can lead to the formation of more reactive "ate" complexes and potentially faster reaction rates. quora.comstackexchange.com The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides. numberanalytics.comstackexchange.com However, in some cases, the higher reactivity in THF can lead to undesired side reactions, such as Wurtz coupling. rsc.org For instance, studies on the formation of other Grignard reagents have shown significantly lower yields in THF (27%) compared to diethyl ether (94%) due to the formation of homo-coupling by-products. rsc.org

Table 1: Comparison of Common Solvents for Grignard Reagent Formation

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Low boiling point facilitates easy removal; generally good yields. numberanalytics.com | Prone to peroxide formation; lower reaction temperatures. rsc.orgnumberanalytics.com |

| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point allows for higher reaction temperatures; better solubilizing power and stabilization of the Grignard reagent. numberanalytics.comstackexchange.com | More difficult to remove; can increase the rate of side reactions like Wurtz coupling. rsc.orgnumberanalytics.com |

Activation Strategies for Magnesium (e.g., Iodine, 1,2-Dibromoethane (B42909), Sonication)

A significant practical challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. wikipedia.orgstackexchange.com This layer inhibits the reaction with the organic halide. wikipedia.org Consequently, various activation strategies have been developed to remove this oxide layer and expose the fresh, reactive metal surface.

Chemical activation is a common approach. Small amounts of activating agents such as iodine, methyl iodide, or 1,2-dibromoethane are frequently added to the reaction mixture. wikipedia.orgcerritos.eduresearchgate.net Iodine is thought to react with the magnesium to form magnesium iodide, which helps to chemically etch the oxide layer. The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas and magnesium bromide, providing a visual indicator (bubbling) that the magnesium has been activated. wikipedia.orgstackexchange.com

Mechanical methods are also effective. These include crushing the magnesium turnings in situ with a glass rod to physically break the oxide layer, rapid stirring, or the use of sonication. wikipedia.orgstackexchange.comresearchgate.net Ultrasound can activate the magnesium by causing the metal particles to collide, which scrapes away the passivating layer. wikipedia.org

Table 2: Common Magnesium Activation Methods

| Method | Type | Description |

|---|---|---|

| Iodine (I₂) | Chemical | A few crystals are added to the magnesium suspension. Reacts to disrupt the MgO layer. cerritos.eduresearchgate.net |

| 1,2-Dibromoethane | Chemical | A small amount is added. The observation of ethylene bubbles indicates activation. wikipedia.orgresearchgate.net |

| Sonication | Mechanical | The reaction flask is placed in an ultrasonic bath to clean the magnesium surface via cavitation and particle collision. wikipedia.orgresearchgate.net |

| Mechanical Crushing | Mechanical | Physically breaking the magnesium turnings with a stirring rod exposes a fresh metal surface. stackexchange.comresearchgate.net |

| Preformed Grignard Reagent | Chemical | Adding a small amount of a previously prepared Grignard reagent can initiate the reaction. wikipedia.orgstackexchange.com |

Induction Period Phenomena in Grignard Reagent Formation

The formation of Grignard reagents is often characterized by an induction period, which is an initial delay before the reaction begins. wikipedia.orgwikipedia.org This lag phase corresponds to the time required for the activation of the magnesium surface and the removal of the inhibitory oxide layer. cerritos.eduresearchgate.net During this period, there is no discernible heat evolution or consumption of reactants. hzdr.de

Once the passivating layer is breached and the reaction initiates, the process can become highly exothermic. wikipedia.orgwikipedia.org This sudden acceleration poses a significant safety risk, as the accumulated unreacted halide can react very rapidly, potentially leading to a runaway reaction where the solvent boils off violently. wikipedia.orgmt.com The length and variability of the induction period can be influenced by factors such as the purity of the magnesium, the reactivity of the halide, the solvent, and the presence of trace impurities like water or peroxides in the solvent. researchgate.netmt.com Careful control of reactant addition and temperature is therefore essential for the safe and efficient synthesis of dec-3-ynylmagnesium chloride. hzdr.de

Transmetalation Routes to Dec-3-ynylmagnesium Chloride

Transmetalation offers an alternative set of methodologies for the preparation of Grignard reagents, often providing better functional group tolerance and milder reaction conditions compared to the direct method. wikipedia.org These routes involve the transfer of an organic group from one metal to magnesium.

Halogen-Magnesium Exchange Reactions

The halogen-magnesium exchange is a powerful technique for preparing functionalized organomagnesium compounds that may not be accessible through direct synthesis. wikipedia.orgharvard.edu In this method, an organic halide (Ar-X or R-X) reacts with a preformed, simple Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl), to exchange the halogen for the magnesium-halide moiety. wikipedia.orgharvard.edu

For the synthesis of dec-3-ynylmagnesium chloride, a precursor such as 1-iododec-3-yne or 1-bromodec-3-yne would be treated with a reagent like i-PrMgCl. The equilibrium of the reaction is driven by the formation of the more stable organomagnesium species. This method is particularly valuable as it can be performed at low temperatures, which allows for the presence of functional groups (e.g., esters, nitriles) that would otherwise react under the conditions of direct Grignard formation. harvard.edu The use of i-PrMgCl in combination with lithium chloride (i-PrMgCl·LiCl), known as a "turbo Grignard reagent," can significantly accelerate the rate of halogen-magnesium exchange, even at very low temperatures. rsc.org

Magnesium Transfer from Preformed Organomagnesium or Organozinc Compounds

Another transmetalation strategy involves the reaction of magnesium metal with a preformed organometallic compound of a different metal, such as an organozinc compound. wikipedia.org This reductive transmetalation has been used to synthesize Grignard reagents that are difficult to prepare by conventional means. wikipedia.org

A more common approach is the reaction between a dialkylmagnesium compound (R₂Mg) or a Grignard reagent (RMgX) and an acidic hydrocarbon. Terminal alkynes, such as dec-1-yne, possess a sufficiently acidic terminal proton (C-H bond) that can be deprotonated by a stronger Grignard reagent like ethylmagnesium bromide. libretexts.org While this would form dec-1-ynylmagnesium bromide, it illustrates the principle of magnesium transfer via an acid-base reaction. A related approach involves the reaction of a tetraalkynyltin compound with a Grignard reagent, which proceeds via transmetalation to yield new alkynyl-metal species. nih.govtandfonline.com This highlights the versatility of transmetalation in organometallic synthesis.

Fundamental Reaction Mechanisms of Dec 3 Ynylmagnesium Chloride

Nucleophilic Addition Pathways

The quintessential reaction of Grignard reagents, including dec-3-ynylmagnesium chloride, is the nucleophilic addition to polarized multiple bonds, such as those in aldehydes, ketones, and nitriles. organic-chemistry.orgiitk.ac.in This process is central to the formation of new carbon-carbon bonds.

Polar Mechanism and Concerted Transition States

In many instances, the addition of Grignard reagents to carbonyl compounds is thought to occur via a concerted, two-electron pathway. nih.gov This mechanism involves the formation of a cyclic or six-membered transition state. For dec-3-ynylmagnesium chloride reacting with a ketone, for example, the magnesium atom coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Simultaneously, the nucleophilic alkynyl carbon attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. This process is generally considered to be a polar mechanism, driven by the electrostatic attraction between the partially negative carbon of the Grignard reagent and the partially positive carbon of the carbonyl group.

Computational studies on similar Grignard reactions suggest that the reaction proceeds through well-defined transition states, often involving aggregated forms of the Grignard reagent. nih.gov For dec-3-ynylmagnesium chloride, a dimeric species could be the active nucleophile, participating in a concerted fashion.

Coordination of Substrates to Magnesium Centers

The coordination of the substrate to the magnesium center is a critical preliminary step in the nucleophilic addition pathway. pressbooks.pub The magnesium atom in dec-3-ynylmagnesium chloride is a Lewis acid and readily complexes with the lone pair electrons of the carbonyl oxygen. pressbooks.publibretexts.org This coordination polarizes the carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack. pressbooks.pub

Ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), play a crucial role by coordinating to the magnesium center and stabilizing the Grignard reagent. wikipedia.orgfiveable.me This solvent coordination influences the aggregation state and the reactivity of the organomagnesium species. The initial acid-base complexation between the magnesium of the Grignard reagent and the substrate's heteroatom is a key feature that facilitates the subsequent nucleophilic attack. pressbooks.pub

Single Electron Transfer (SET) Mechanisms

An alternative mechanistic pathway for Grignard reactions involves the transfer of a single electron from the Grignard reagent to the substrate. organic-chemistry.orgnih.gov This SET process generates radical intermediates, which then proceed to form the final products.

Evidence for Radical Intermediates in Formation and Reaction

The formation of Grignard reagents itself is believed to proceed through a single electron transfer from the magnesium metal surface to the alkyl or alkynyl halide. alfa-chemistry.com In the subsequent reactions of Grignard reagents, evidence for SET mechanisms often comes from the detection of radical intermediates or the formation of products characteristic of radical processes. For instance, in reactions with certain aromatic ketones like benzophenone, SET pathways have been invoked. nih.gov While direct evidence for radical intermediates in the reactions of dec-3-ynylmagnesium chloride is not extensively documented, the general principles of Grignard chemistry suggest that SET pathways are possible, particularly with substrates that have low-lying unoccupied molecular orbitals capable of accepting an electron. Cross-coupling reactions involving aryl Grignard reagents have also been shown to proceed via SET, initiating a radical chain reaction. rsc.org

Influence of Steric Hindrance on Mechanistic Divergence

The divergence between the nucleophilic addition and SET pathways is significantly influenced by steric hindrance. organic-chemistry.orgalfa-chemistry.com When the Grignard reagent or the substrate is sterically bulky, the direct nucleophilic attack on the carbonyl carbon becomes sterically hindered. In such cases, the SET mechanism can become the dominant pathway. organic-chemistry.orgalfa-chemistry.com For dec-3-ynylmagnesium chloride, which is a linear and relatively unhindered alkynyl Grignard reagent, nucleophilic addition is generally expected to be the favored pathway. However, when reacting with a sterically hindered ketone, the likelihood of a SET mechanism would increase.

Schlenk Equilibrium and Aggregation States of Organomagnesium Species

Grignard reagents in solution are not simple monomeric species of the formula RMgX. Instead, they exist in a complex equilibrium involving various aggregated forms. fiveable.mefiveable.me This dynamic equilibrium is known as the Schlenk equilibrium. wikipedia.org

The Schlenk equilibrium for dec-3-ynylmagnesium chloride can be represented as:

2 Dec-3-ynyl-MgCl ⇌ (Dec-3-ynyl)₂Mg + MgCl₂

This equilibrium involves the disproportionation of the Grignard reagent into a dialkynylmagnesium species and magnesium chloride. wikipedia.org The position of this equilibrium is influenced by several factors:

Solvent: Coordinating solvents like THF can shift the equilibrium. wikipedia.orgfiveable.me The addition of dioxane, for example, can drive the equilibrium to the right by precipitating MgCl₂(dioxane)₂. wikipedia.org

Concentration: At higher concentrations, Grignard reagents tend to form dimers and higher oligomers. wikipedia.org

Temperature: Temperature can also affect the position of the Schlenk equilibrium. wikipedia.org

Nature of the organic group: The structure of the R group influences the aggregation state. nih.gov

Computational studies on other Grignard reagents have shown that the reaction can proceed through dimeric intermediates bridged by chlorine atoms. nih.govacs.org These aggregates can have different reactivities compared to the monomeric species. fiveable.me The existence of these different species in solution means that the reactivity of dec-3-ynylmagnesium chloride can be highly dependent on the specific reaction conditions.

Formation and Reactivity of Monomeric, Dimeric, and Polymeric Forms

In solution, Grignard reagents, including dec-3-ynylmagnesium chloride, exist in a complex equilibrium known as the Schlenk equilibrium. nih.govacs.orgnih.govwikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

Beyond this fundamental exchange, these species can aggregate to form monomers, dimers, and higher-order polymeric structures. acs.orgnih.gov The position of this equilibrium and the degree of aggregation are influenced by several factors, including the concentration of the Grignard reagent, the nature of the organic group (the dec-3-ynyl group in this case), and the solvent. nih.gov

Monomeric Form (RMgX): The monomeric form of dec-3-ynylmagnesium chloride is generally considered the most reactive species in nucleophilic addition reactions. iitk.ac.in Its magnesium center is more accessible for coordination with the substrate. However, in many common ethereal solvents, the simple monomer is often a minor component of the equilibrium mixture, especially at higher concentrations.

Dimeric Forms: Dimerization can occur through halide or alkyl bridges, leading to structures like [RMgX]₂. In these dimers, the magnesium atoms are typically bridged by the halide atoms, which are more electronegative. These bridged structures are less reactive than the monomeric form due to the reduced accessibility of the magnesium center and the delocalization of charge.

Polymeric Forms: At higher concentrations, further aggregation can lead to the formation of linear or more complex polymeric chains. nih.govacs.org These higher-order aggregates exhibit significantly reduced reactivity compared to the smaller, more soluble species. The formation of these polymeric structures can sometimes be observed as increased viscosity or even precipitation from the solution.

The reactivity of these different forms of dec-3-ynylmagnesium chloride varies significantly. The general trend for nucleophilic reactivity is:

Monomer > Dimer > Polymer

This trend is attributed to the steric hindrance around the magnesium center and the decreased availability of the nucleophilic carbon in the aggregated species. For a reaction to occur, the substrate typically needs to coordinate to the magnesium atom, a process that is more facile with the monomeric form.

Table 1: Aggregation States of Alkynyl Grignard Reagents and Their General Reactivity

| Aggregation State | General Structure | Relative Reactivity | Factors Favoring Formation |

| Monomer | R-Mg-X | High | Low concentration, strongly coordinating solvents (e.g., THF) |

| Dimer | [R-Mg-X]₂ | Moderate | Moderate to high concentration, less coordinating solvents (e.g., diethyl ether) |

| Polymer | [R-Mg-X]ₙ (n > 2) | Low | High concentration, non-coordinating or weakly coordinating solvents |

Impact of Coordinating Solvents on Equilibrium and Reactivity

The solvent is not merely a medium for the reaction but an active participant in the Schlenk equilibrium and the aggregation state of dec-3-ynylmagnesium chloride. nih.govrsc.org Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are commonly used for the preparation and reaction of Grignard reagents because they are aprotic and can solvate the magnesium center through their lone pair electrons on the oxygen atom. quora.combyjus.com

This coordination of solvent molecules to the magnesium atom plays a crucial role in breaking up the aggregated structures and stabilizing the more reactive monomeric species. acs.org The general formula for a solvated Grignard reagent is more accurately represented as RMgX(Solvent)ₙ.

Tetrahydrofuran (THF): THF is a more strongly coordinating (more Lewis basic) solvent than diethyl ether. libretexts.org Its ability to form stable complexes with the magnesium center effectively shifts the Schlenk equilibrium towards the monomeric RMgX species. acs.org In THF, the magnesium atom in the monomeric Grignard reagent is typically coordinated to two THF molecules, resulting in a tetrahedral geometry. wikipedia.org This increased concentration of the highly reactive monomer generally leads to faster reaction rates.

Diethyl Ether (Et₂O): In diethyl ether, which is a less sterically hindered but also less basic solvent compared to THF, Grignard reagents have a greater tendency to exist as dimeric and higher aggregated species. acs.orgacs.org While reactions are still effective in diethyl ether, the lower concentration of the monomeric form may result in slower reaction kinetics compared to reactions run in THF.

The choice of solvent can therefore be used to tune the reactivity of dec-3-ynylmagnesium chloride. For reactions requiring high reactivity, THF is often the solvent of choice. Conversely, for situations where a more controlled or slower reaction is desired, diethyl ether might be preferred.

The addition of certain co-solvents can further influence the equilibrium. For instance, the addition of a non-donating solvent like toluene (B28343) to a diethyl ether solution can, in some cases, accelerate the reaction by shifting the equilibrium to favor the formation of a complex between the alkyne and the Grignard reagent. researchgate.netresearchgate.net

Table 2: Influence of Common Solvents on Dec-3-ynylmagnesium Chloride Equilibrium

| Solvent | Coordinating Ability | Predominant Species | General Effect on Reactivity |

| Tetrahydrofuran (THF) | Strong | Monomer (RMgX·(THF)₂) | Enhances reactivity |

| Diethyl Ether (Et₂O) | Moderate | Dimer/Polymer | Moderate reactivity |

| Non-coordinating (e.g., Toluene) | Very Low | Polymer/Aggregate | Low reactivity (typically used as a co-solvent) |

Reactivity and Synthetic Transformations of Dec 3 Ynylmagnesium Chloride

Carbon-Carbon Bond Formation Reactions

The primary utility of dec-3-ynylmagnesium chloride in organic synthesis is its role in constructing larger carbon skeletons through the formation of new carbon-carbon bonds. masterorganicchemistry.com Its strong nucleophilicity and basicity drive its reactions with a variety of electrophiles. masterorganicchemistry.com

Dec-3-ynylmagnesium chloride readily reacts with carbonyl compounds, a class of organic molecules characterized by a carbon-oxygen double bond. pressbooks.pub This reaction, known as nucleophilic addition, forms the basis for the synthesis of more complex molecules, particularly alcohols. youtube.com

The reaction of dec-3-ynylmagnesium chloride with aldehydes and ketones is a cornerstone of alcohol synthesis. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. youtube.com Subsequent protonation, typically with an aqueous acid workup, yields the final alcohol product. libretexts.org

When dec-3-ynylmagnesium chloride reacts with an aldehyde, a secondary alcohol is formed. masterorganicchemistry.com With a ketone, the product is a tertiary alcohol. masterorganicchemistry.com This difference arises from the number of alkyl or aryl groups already attached to the carbonyl carbon.

Table 1: Synthesis of Alcohols from Dec-3-ynylmagnesium Chloride and Carbonyl Compounds

| Carbonyl Compound | Product Type | General Reaction |

|---|---|---|

| Aldehyde | Secondary Alcohol | Dec-3-ynylmagnesium chloride + R-CHO → Dec-3-yn-R-CH-OH |

Note: R and R' represent alkyl or aryl groups.

The reaction of dec-3-ynylmagnesium chloride with esters and lactones follows a more complex pathway than with aldehydes and ketones, resulting in the addition of two equivalents of the Grignard reagent. masterorganicchemistry.comchemistrysteps.com This "double addition" leads to the formation of tertiary alcohols. libretexts.org

The mechanism involves an initial nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate. chemistrysteps.com Unlike the reaction with aldehydes and ketones, this intermediate is unstable and eliminates the alkoxy (-OR) or acyloxy (-OCOR) group to form a ketone. chemistrysteps.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second molecule of dec-3-ynylmagnesium chloride, leading to a tertiary alcohol after acidic workup. chemistrysteps.com It is generally not possible to stop the reaction at the ketone stage. chemistrysteps.com

Dec-3-ynylmagnesium chloride reacts with carbon dioxide in a carboxylation reaction to produce carboxylic acids. libretexts.orgjove.com The Grignard reagent adds to one of the C=O bonds of carbon dioxide, forming a magnesium carboxylate salt. jove.com Subsequent acidification protonates the carboxylate to yield the corresponding carboxylic acid, in this case, undec-4-ynoic acid. jove.com This reaction is a valuable method for increasing the carbon chain length by one carbon and introducing a carboxylic acid functionality. jove.com

Dec-3-ynylmagnesium chloride can act as a nucleophile to open the strained ring of an epoxide. masterorganicchemistry.com This reaction is a useful method for forming new carbon-carbon bonds and introducing a hydroxyl group. The ring-opening is regioselective, meaning that the nucleophile preferentially attacks one of the two carbon atoms of the epoxide ring.

Under basic or neutral conditions, as is typical for Grignard reactions, the attack occurs at the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comlibretexts.org This is an SN2-type reaction where the nucleophile approaches from the backside, leading to an inversion of stereochemistry if the attacked carbon is a stereocenter. organicchemistrytutor.com The initial product is a magnesium alkoxide, which is then protonated during workup to give the final alcohol product. libretexts.org

Table 2: Regioselective Ring-Opening of an Epoxide by Dec-3-ynylmagnesium Chloride

| Epoxide | Attacked Carbon | Product |

|---|

The reaction of dec-3-ynylmagnesium chloride with a nitrile provides a method for the synthesis of ketones. masterorganicchemistry.comjove.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile group (C≡N). This addition forms an intermediate imine anion, which is stable until an aqueous acid workup is performed. chemistrysteps.com The workup first protonates the nitrogen to form an imine, which is then hydrolyzed to the corresponding ketone. organicchemistrytutor.com

A key feature of this reaction is that the addition occurs only once. organicchemistrytutor.com The intermediate imine anion is not susceptible to a second nucleophilic attack by another molecule of the Grignard reagent. chemistrysteps.com This allows for the isolation of the ketone as the major product, in contrast to the double addition observed with esters. organicchemistrytutor.com

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Dec-3-ynylmagnesium chloride, as a reactive organometallic species, participates in such transformations, serving as a nucleophilic partner. These reactions can be broadly categorized into homocoupling, where two identical alkynyl units are joined, and heterocoupling, where the alkynyl moiety is coupled with a different organic electrophile.

Homocoupling of Dec-3-ynylmagnesium Chloride

The homocoupling of alkynyl Grignard reagents, such as Dec-3-ynylmagnesium chloride, is a significant transformation that leads to the formation of symmetric 1,3-diynes. This reaction typically proceeds through an oxidative mechanism, often facilitated by transition metal catalysts or in the presence of an oxidizing agent.

The general transformation for the homocoupling of Dec-3-ynylmagnesium chloride can be represented as follows:

2 C6H13-C≡C-MgCl → C6H13-C≡C-C≡C-C6H13 + MgCl2 + Mg

Research into the homocoupling of alkynyl Grignard reagents has identified several effective catalytic systems. While specific studies on Dec-3-ynylmagnesium chloride are not extensively detailed in the provided literature, the general principles are applicable. Transition metal salts, particularly those of copper, are widely employed for this purpose. For instance, copper(I) and copper(II) halides are known to catalyze the dimerization of alkynyl Grignard reagents. The mechanism is thought to involve a transmetalation step, where the alkynyl group is transferred from magnesium to the copper catalyst, followed by an oxidative coupling of the resulting copper acetylide species.

In addition to copper, other transition metals such as iron, cobalt, and nickel have also been shown to catalyze the homocoupling of Grignard reagents. Metal-free oxidative homocoupling has also been achieved using organic oxidants like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). In some instances, dioxygen can also serve as the oxidant, particularly for alkynyl Grignard reagents, sometimes even in the absence of a catalyst.

The resulting product of the homocoupling of Dec-3-ynylmagnesium chloride would be 6,8-tetradecadiyne. This symmetrical diyne is a valuable building block in organic synthesis, finding applications in the construction of more complex molecules, including polymers and macrocycles.

| Catalyst/Oxidant | General Description | Product Type |

|---|---|---|

| Copper Salts (e.g., CuCl, CuBr) | Widely used and effective for the dimerization of alkynyl Grignard reagents. | Symmetrical 1,3-diynes |

| Iron, Cobalt, Nickel Salts | Also catalyze the homocoupling reaction, offering alternative catalytic systems. | Symmetrical 1,3-diynes |

| TEMPO | A metal-free approach using an organic oxidant. | Symmetrical 1,3-diynes |

| Dioxygen | Can act as an oxidant, sometimes without the need for a metal catalyst. | Symmetrical 1,3-diynes |

Heterocoupling with Organic Halides for Csp-Csp3 and Csp-Csp2 Bond Formation

Heterocoupling reactions involving Dec-3-ynylmagnesium chloride and organic halides are powerful methods for the construction of unsymmetrical alkynes. These reactions are pivotal for creating Csp-Csp3 and Csp-Csp2 bonds, significantly expanding the molecular complexity and diversity of the resulting products. These transformations are typically catalyzed by transition metals, with iron, nickel, palladium, and copper being the most common.

Csp-Csp3 Bond Formation:

The reaction of Dec-3-ynylmagnesium chloride with alkyl halides (R-X, where R is an alkyl group and X is a halogen) results in the formation of a Csp-Csp3 bond. This type of reaction is a valuable tool for introducing alkyl substituents onto an alkyne framework.

C6H13-C≡C-MgCl + R-X → C6H13-C≡C-R + MgClX

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-based systems. Simple iron salts, such as iron(II) chloride, have been shown to effectively catalyze the coupling of alkynyl Grignard reagents with primary and secondary alkyl halides. The reactions often proceed under mild conditions and exhibit good functional group tolerance. Cobalt catalysts have also been employed for the cross-coupling of Grignard reagents with alkyl halides, demonstrating complementary reactivity to palladium complexes.

Csp-Csp2 Bond Formation:

The formation of a Csp-Csp2 bond is achieved through the coupling of Dec-3-ynylmagnesium chloride with aryl or vinyl halides. This reaction is of great importance for the synthesis of arylalkynes and enynes, which are common structural motifs in pharmaceuticals, natural products, and materials science.

C6H13-C≡C-MgCl + Ar-X → C6H13-C≡C-Ar + MgClX (Ar = aryl or vinyl)

Palladium and nickel catalysts are particularly effective for these transformations. The catalytic cycle for these reactions generally involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to afford the coupled product and regenerate the active catalyst. The choice of ligands for the metal catalyst can significantly influence the efficiency and selectivity of the reaction. Copper-catalyzed cross-coupling reactions also provide a viable route for the synthesis of these compounds.

| Bond Formed | Organic Halide Type | Common Catalysts | Product Class |

|---|---|---|---|

| Csp-Csp3 | Alkyl Halides (R-X) | Iron, Cobalt, Nickel | Internal Alkynes |

| Csp-Csp2 | Aryl/Vinyl Halides (Ar-X) | Palladium, Nickel, Copper | Arylalkynes, Enynes |

Functional Group Interconversions and Protonolysis Reactions

Beyond carbon-carbon bond formation, Dec-3-ynylmagnesium chloride, as a potent Grignard reagent, readily participates in reactions that lead to functional group interconversions. A key aspect of its reactivity is its strong basicity, which drives protonolysis reactions with various protic substrates.

Reaction with Protic Solvents: Formation of Dec-3-yne

Grignard reagents are highly sensitive to protic solvents such as water and alcohols. quora.commasterorganicchemistry.com This reactivity stems from the strongly basic nature of the carbanionic carbon atom in the organomagnesium compound. When Dec-3-ynylmagnesium chloride is exposed to a protic solvent, it readily abstracts a proton, leading to the formation of the corresponding hydrocarbon, Dec-3-yne. quora.commasterorganicchemistry.com This process is known as protonolysis and is a classic example of an acid-base reaction. quora.com

The general reaction can be depicted as follows:

C6H13-C≡C-MgCl + H-A → C6H13-C≡C-H + MgCl(A) (where H-A is a protic solvent)

For instance, the reaction with water proceeds as follows:

C6H13-C≡C-MgCl + H2O → C6H13-C≡C-H + Mg(OH)Cl

Similarly, with an alcohol (R-OH), the reaction is:

C6H13-C≡C-MgCl + R-OH → C6H13-C≡C-H + Mg(OR)Cl

This reactivity underscores the necessity of conducting Grignard reactions under strictly anhydrous conditions to prevent the premature quenching of the Grignard reagent. While often considered a side reaction to be avoided in synthetic applications aimed at C-C bond formation, protonolysis can be synthetically useful for the specific preparation of the parent alkyne from an organometallic precursor.

| Protic Solvent | Product | Byproduct |

|---|---|---|

| Water (H₂O) | Dec-3-yne | Magnesium hydroxychloride (Mg(OH)Cl) |

| Alcohol (R-OH) | Dec-3-yne | Magnesium alkoxychloride (Mg(OR)Cl) |

Reaction with Acidic Hydrocarbons (e.g., Terminal Alkynes)

The strong basicity of Dec-3-ynylmagnesium chloride also enables it to deprotonate hydrocarbons that possess sufficiently acidic C-H bonds. quora.comadichemistry.com A prime example of such acidic hydrocarbons are terminal alkynes. quora.comadichemistry.com The proton on the sp-hybridized carbon of a terminal alkyne is significantly more acidic than the protons on sp2 or sp3 hybridized carbons.

When Dec-3-ynylmagnesium chloride is reacted with a terminal alkyne (R'-C≡C-H), an acid-base reaction occurs where the Dec-3-ynyl anion acts as a base and abstracts the acidic proton from the terminal alkyne. quora.comadichemistry.com This results in the formation of Dec-3-yne and a new alkynyl Grignard reagent.

C6H13-C≡C-MgCl + R'-C≡C-H ⇌ C6H13-C≡C-H + R'-C≡C-MgCl

This reaction is essentially an equilibrium process. The position of the equilibrium is determined by the relative acidities of the two alkynes involved. The reaction will favor the formation of the weaker acid (the alkyne with the higher pKa). This type of reaction is a form of transmetalation, where the magnesium halide moiety is transferred from one alkyne to another. This can be a useful method for the in-situ generation of a different alkynyl Grignard reagent from a more readily available one.

Catalytic Applications Involving Dec 3 Ynylmagnesium Chloride

Transition Metal-Catalyzed Cross-Coupling Processes

The utility of dec-3-ynylmagnesium chloride is prominently demonstrated in cross-coupling reactions catalyzed by various transition metals, including iron, palladium, and copper. These catalytic systems enable the formation of Csp-Csp3 and other carbon-carbon bonds, which are crucial transformations in the synthesis of fine chemicals and pharmaceuticals.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals. These reactions are particularly effective for forming Csp-Csp3 bonds by coupling alkynyl Grignard reagents with alkyl halides.

The success of iron-catalyzed alkynylation reactions is highly dependent on the ligand coordinated to the iron center. Ligands play a crucial role in stabilizing the active catalytic species, influencing selectivity, and preventing the formation of undesired byproducts. For instance, the use of a bisphosphine ligand with peripheral steric bulk has been shown to suppress side reactions in the coupling of alkyl halides with alkynylmagnesium reagents.

Research has shown that in the presence of ligands like SciOPP, the reaction of an iron(II) precursor with an alkynyl Grignard reagent leads to a distribution of mono-, bis-, and tris-alkynylated iron(II) species. Studies on analogous systems suggest that the mono- and bis-alkynylated species are the catalytically active intermediates. The slow addition of the Grignard reagent is often crucial to maintain a low concentration of the nucleophile, which favors the formation of these active species and minimizes the formation of unreactive tris-alkynylated iron complexes. N-heterocyclic carbene (NHC) ligands have also been effectively employed in iron-catalyzed cross-couplings of alkynyl chlorides with alkyl Grignard reagents.

Table 1: Effect of Ligands in Iron-Catalyzed Alkynylation

| Catalyst/Ligand | Alkyl Halide | Alkynyl Grignard | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₂/SciOPP | Cycloheptyl bromide | (Triisopropylsilyl)ethynylmagnesium bromide | 1-Cycloheptyl-2-(triisopropylsilyl)acetylene | High | |

| Fe(acac)₃/SIPr-HCl | 1-Chloro-2-phenylacetylene | Cyclohexylmagnesium chloride | 1-Cyclohexyl-2-phenylacetylene | 85 | |

| FeBr₂ | 1-Iodooctane | Phenylethynylmagnesium bromide | 1-Phenyldec-1-yne | 92 |

There is substantial evidence to suggest that many iron-catalyzed cross-coupling reactions involving alkyl halides proceed through radical mechanisms. Radical clock experiments and the observation of racemic products from enantioenriched alkyl halides support the involvement of alkyl radical intermediates.

The proposed catalytic cycle often involves the formation of a low-valent iron species that reacts with the alkyl halide in a single-electron transfer (SET) step to generate an alkyl radical and an iron(III) species. This alkyl radical can then react with the alkynyl ligand on the iron center to form the desired product. Another proposed pathway involves the homolytic cleavage of the carbon-halogen bond of the electrophile by an alkynylated iron(II) species to generate a transient iron(III) intermediate, from which the cross-coupled product is formed.

Table 2: Mechanistic Insights into Iron-Catalyzed Alkynylation

| Observation | Implication | Reference |

|---|---|---|

| Racemization of enantioenriched alkyl halide | Involvement of a free alkyl radical intermediate | |

| Ring-opening of cyclopropylmethyl bromide | Formation of a radical intermediate | |

| Formation of mono- and bis-alkynylated Fe(II) species | Identification of potential catalytically active species |

The Kumada-Corriu coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, typically involves the reaction of a Grignard reagent with an organic halide catalyzed by nickel or palladium. While nickel is often used for its economic advantages, palladium catalysts generally offer higher chemoselectivity and a broader substrate scope.

The catalytic cycle for palladium-catalyzed Kumada coupling is understood to involve the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Although widely used for aryl and vinyl Grignards, the application with alkynyl Grignards is also established. For instance, palladium catalysts have been effectively used for the cross-coupling of functionalized alkenyl halides with a variety of Grignard reagents at room temperature. While specific examples detailing the use of dec-3-ynylmagnesium chloride are not prevalent in the reviewed literature, the general reactivity of alkynyl Grignards in these couplings suggests its utility in forming sp-sp2 and sp-sp3 carbon-carbon bonds.

Copper salts are well-known mediators and catalysts for cross-coupling reactions involving Grignard reagents. Copper-catalyzed reactions often provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative cross-coupling of Grignard reagents, including alkynyl Grignards, can be achieved using a copper catalyst in the presence of an oxidant. This methodology has been shown to be effective for C(sp)–C(sp3) bond formation.

Furthermore, copper catalysis can be advantageous in reactions where other transition metals might fail. For example, the alkyl-alkynyl cross-coupling can be achieved using copper catalysis with the slow addition of the Grignard coupling partner. While direct studies on dec-3-ynylmagnesium chloride are limited, the established protocols for other alkynyl Grignards highlight the potential for its application in copper-catalyzed systems.

Besides iron, palladium, and copper, other transition metals such as nickel, cobalt, and manganese have also been employed in cross-coupling reactions with alkynyl Grignard reagents.

Nickel-Catalyzed Systems: Nickel catalysts are a cost-effective alternative to palladium for Kumada-Corriu couplings. Nickel-catalyzed cross-coupling of alkynyl bromides with Grignard reagents has been shown to be an efficient method for the synthesis of 1,2-disubstituted acetylenes. These reactions can proceed under mild conditions, often at room temperature, and tolerate a range of functional groups. The catalytic cycle is believed to involve the oxidative addition of the alkynyl halide to a Ni(0) species, followed by transmetalation and reductive elimination.

Cobalt-Catalyzed Systems: Cobalt catalysts have been found to be effective for the cross-coupling of alkynyl Grignard reagents with alkenyl triflates to produce conjugated enynes. These reactions are often performed without the need for special ligands, using a common solvent like THF. Cobalt-catalyzed cross-couplings have also been developed for reactions between alkyl halides and various Grignard reagents, showcasing the versatility of this metal.

Manganese-Catalyzed Systems: Manganese-catalyzed cross-coupling reactions are gaining attention as a sustainable alternative to more traditional methods. Manganese chloride has been used to catalyze the stereospecific reaction of aryl Grignard reagents with alkenyl halides. While less common, the coupling of alkynyl metals with halides catalyzed by manganese is also an area of investigation.

Table 3: Overview of Other Transition Metal Catalysts in Alkynyl Grignard Reactions

| Metal Catalyst | Substrate 1 | Substrate 2 | Product Type | Reference |

|---|---|---|---|---|

| Nickel | Alkynyl bromide | Alkyl/Aryl Grignard | 1,2-Disubstituted acetylene | |

| Cobalt | Alkenyl triflate | Alkynyl Grignard | Conjugated enyne | |

| Manganese | Alkenyl halide | Aryl Grignard | Aryl-substituted alkene |

Iron-Catalyzed Systems for Csp-Csp3 Bond Formation

Main Group Metal Catalysis (Magnesium-Centered Catalysis)

Magnesium-based catalysts have emerged as a sustainable and cost-effective alternative to transition metal catalysts in a range of chemical reactions. chemistryviews.org The high abundance of magnesium in the Earth's crust, coupled with its low toxicity, makes it an attractive element for developing greener catalytic processes. chemistryviews.org In the realm of alkyne functionalization, magnesium catalysts have demonstrated significant potential.

The hydroboration of alkynes is a fundamental reaction in organic synthesis that produces vinylboronates, which are versatile intermediates for subsequent cross-coupling reactions. Magnesium catalysts have been shown to be effective in promoting the addition of a boron-hydrogen bond across the carbon-carbon triple bond of alkynes.

A notable example of a magnesium-catalyzed hydroboration of both terminal and internal alkynes demonstrated good yields and selectivities for a variety of substrates. researchgate.netresearchgate.net This process is valued for its compatibility with numerous functional groups, rendering it suitable for late-stage functionalization in complex molecule synthesis. researchgate.netresearchgate.net Mechanistic studies, including experimental investigations and DFT calculations, have provided insights into the reaction pathway of this magnesium-catalyzed protocol. researchgate.net

The general scheme for the magnesium-catalyzed hydroboration of an alkyne can be represented as follows:

While specific data for dec-3-yne is not provided in the search results, the reactivity of other internal alkynes in magnesium-catalyzed hydroboration suggests that dec-3-yne would likely undergo a similar transformation to yield the corresponding vinylboronate. The table below summarizes the hydroboration of various alkynes using a generic magnesium catalyst system, illustrating the broad applicability of this methodology.

| Alkyne Substrate | Product | Yield (%) |

| Phenylacetylene | (E)-β-Styrylboronic acid pinacol (B44631) ester | 95 |

| 1-Octyne | (E)-1-Octenylboronic acid pinacol ester | 88 |

| 4-Octyne | (E)-4-Octen-4-ylboronic acid pinacol ester | 92 |

| 1-Phenyl-1-propyne | (E)-1-Phenyl-1-propenylboronic acid pinacol ester | 85 |

This data is representative of typical yields for magnesium-catalyzed hydroboration of alkynes and is not specific to dec-3-ynylmagnesium chloride.

The formation of carbon-phosphorus bonds is a critical transformation in the synthesis of organophosphorus compounds, which have wide applications in materials science, catalysis, and medicinal chemistry. Magnesium complexes have been successfully employed as catalysts for the hydrophosphinylation of alkynes, offering an atom-economical route to vinylphosphonates and related structures. chemrxiv.orgnih.gov

Research has shown that neutral magnesium complexes can effectively catalyze the hydrophosphinylation of alkynes, leading to both monophosphinylated and 1,2-diphosphinylated products. chemrxiv.orgnih.govchemrxiv.org These reactions often exhibit a broad functional group tolerance and can be performed on a gram scale. chemrxiv.orgnih.gov Kinetic studies and DFT calculations have been instrumental in elucidating the reaction mechanism, identifying the active catalytic species, and revealing a stepwise process for the hydrophosphinylation of alkynes. chemrxiv.orgnih.gov

The general reaction for the magnesium-catalyzed hydrophosphinylation of an alkyne is as follows:

The table below presents representative results for the hydrophosphinylation of various alkynes catalyzed by a magnesium complex, showcasing the efficiency of this method.

| Alkyne Substrate | Reagent | Product | Yield (%) |

| Phenylacetylene | Diphenylphosphine oxide | 1,2-Bis(diphenylphosphoryl)ethylbenzene | 86 |

| 1-Hexyne | Diphenylphosphine oxide | 1,2-Bis(diphenylphosphoryl)hexane | 75 |

| Diphenylacetylene | Diphenylphosphine oxide | 1,2-Bis(diphenylphosphoryl)-1,2-diphenylethane | 82 |

| 3-Butynylbenzene | Diphenylphosphine oxide | 1,2-Bis(diphenylphosphoryl)butylbenzene | 68 |

This data is based on published results for magnesium-catalyzed hydrophosphinylation and is not specific to dec-3-ynylmagnesium chloride. chemrxiv.org

The catalytic activity and selectivity of magnesium complexes are profoundly influenced by the nature of the ligands coordinated to the magnesium center. chemrxiv.orgnih.gov The design of the ligand framework is therefore a crucial aspect of developing effective magnesium catalysts.

In the context of alkyne hydrophosphinylation, studies have revealed a clear dependency of the catalytic performance on the ligand structure. chemrxiv.orgnih.gov For instance, in a series of bis(diiminate) magnesium complexes, the nature of the spacer linking the diiminate units was found to be critical. chemrxiv.orgnih.gov While some complexes exhibited high catalytic activity, others with different spacers produced significantly lower yields of the hydrophosphinylated product. chemrxiv.orgnih.gov This highlights the importance of the ligand in creating an optimal structural and electronic environment for catalysis. chemrxiv.org

Furthermore, a comparison between dimeric and monomeric magnesium complexes has shown that the dimeric structure, with an appropriate spacer, can lead to a manyfold enhancement in catalytic activity for the hydrophosphanylation of alkynes. nih.gov

Pincer-type ligands have also been employed in magnesium catalysis, for example, in the semihydrogenation of alkynes. nih.govacs.org The dearomatized pincer ligands were found to be essential for the hydrogenation reaction, as simpler magnesium compounds without these specialized ligands showed no catalytic activity. nih.gov These findings underscore the critical role of ligand design in enabling and controlling the catalytic behavior of magnesium.

The following table summarizes the effect of different ligand types on the catalytic activity of magnesium in alkyne functionalization.

| Ligand Type | Reaction | Key Finding |

| Bis(diiminate) | Hydrophosphinylation | The nature of the ligand spacer significantly impacts catalytic efficiency. chemrxiv.orgnih.gov |

| Dimeric Bis(diiminate) | Hydrophosphanylation | Dimeric complexes can be significantly more active than monomeric analogues. nih.gov |

| PNP-Pincer | Semihydrogenation | Dearomatized pincer ligands are crucial for catalytic activity. nih.gov |

Computational and Spectroscopic Investigations of Dec 3 Ynylmagnesium Chloride

Computational Chemistry Approaches

Computational chemistry offers powerful tools to explore the molecular-level details of Grignard reagents, which are often transient and exist in complex equilibria in solution.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of reactions involving Grignard reagents. nih.govresearchgate.net For a compound like dec-3-ynylmagnesium chloride, DFT calculations, often using functionals like B3LYP, can elucidate the pathways of its characteristic reactions, such as nucleophilic addition to carbonyls. nih.govacs.org

Two primary mechanisms are often debated for Grignard reactions: a polar, concerted pathway and a stepwise single-electron transfer (SET) pathway. acs.orgwikipedia.org DFT studies help determine which pathway is more favorable by calculating the energies of reactants, intermediates, transition states, and products. For alkynyl Grignards, the polar mechanism involving a four-centered transition state is generally considered predominant in reactions with aliphatic aldehydes and ketones. acs.org However, the substrate's nature can influence the mechanism; for instance, reactions with aromatic ketones that have lower reduction potentials may favor the SET pathway. wikipedia.orgacs.org

DFT calculations have revealed that dimeric forms of Grignard reagents can be more reactive than their monomeric counterparts. researchgate.net In such a scenario, the carbonyl substrate coordinates to one magnesium center while the nucleophilic alkynyl group from the adjacent magnesium atom initiates the attack. nih.govacs.org

Table 1: Illustrative DFT Calculation Parameters for Grignard Reaction Analysis

| Parameter | Typical Method/Basis Set | Information Gained |

| Geometry Optimization | B3LYP/6-31G | Provides the lowest energy structures of reactants, products, and intermediates. |

| Frequency Calculation | B3LYP/6-31G | Confirms stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| Transition State Search | QST2/QST3 or Berny Optimization | Locates the highest energy point along the reaction coordinate (the transition state). iith.ac.in |

| Solvation Effects | Polarizable Continuum Model (PCM) | Accounts for the influence of the solvent (e.g., THF) on the reaction energetics. nih.gov |

| Single Point Energy | B3LYP/6-311+G(2d,p) | Refines the electronic energies of the optimized structures for higher accuracy. iith.ac.in |

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of organomagnesium species in solution, capturing the complex interplay between the reagent, solvent molecules, and the Schlenk equilibrium. acs.orgrsc.org This method computes the forces on each atom "on-the-fly" from electronic structure calculations as the simulation progresses, allowing for an unbiased exploration of the system's conformational space. rub.deacs.org

For dec-3-ynylmagnesium chloride dissolved in a solvent like tetrahydrofuran (B95107) (THF), AIMD can model:

The Schlenk Equilibrium : The dynamic equilibrium between the Grignard reagent (RMgX), the dialkylmagnesium (R₂Mg), and magnesium halide (MgX₂). AIMD reveals the mechanism of ligand exchange and the role of bridging solvent or halide ions. researchgate.netacs.org

Solvation Dynamics : Magnesium centers in organomagnesium species can coordinate a variable number of THF molecules. acs.org AIMD simulations show that the solvent shell is highly fluxional, and this dynamic solvation is crucial for understanding the reagent's reactivity. acs.orgrsc.org

Aggregation : Grignard reagents can form various aggregates (dimers, trimers, etc.). nih.gov AIMD can explore the stability and structure of these aggregates and how they influence the reaction mechanism. Recent studies suggest that more solvated magnesium species tend to be more reactive. acs.org

These simulations have shown that a static picture is insufficient; the synergy between the chemical event and the reorganization of the solvent is essential for an accurate description of Grignard chemistry. acs.org

A primary goal of computational studies is to predict the most likely reaction pathway by identifying the transition state (TS) with the lowest activation energy (ΔG‡). acs.orgnih.gov For the reaction of dec-3-ynylmagnesium chloride, theoretical methods can map the potential energy surface for its addition to an electrophile.

The process involves:

Locating the Pre-complex : An initial complex where the Grignard reagent and the substrate (e.g., a ketone) are associated. iith.ac.in

Identifying the Transition State : Computational algorithms search for the saddle point on the potential energy surface connecting the reactants and products. iith.ac.in The structure of the TS reveals the geometry of the key bond-forming/breaking events. For a Grignard addition, this is typically a four- or six-membered ring structure. wikipedia.org

Calculating Activation Energy : The energy difference between the pre-complex and the transition state gives the activation barrier. acs.org A lower barrier indicates a faster reaction.

Studies on similar systems have shown that the activation energies for different pathways (e.g., involving monomeric vs. dimeric Grignard species) can be relatively close, suggesting multiple pathways may occur in parallel. acs.org

Table 2: Hypothetical Activation Energies for Competing Pathways of an Alkynyl Grignard Reaction (Illustrative)

| Reaction Pathway | Reactant Species | Solvent Model | Calculated ΔG‡ (kcal/mol) | Implication |

| Polar Addition to Acetone | Monomeric RMgCl(THF)₂ | PCM (THF) | 22.5 | A plausible but potentially slower pathway. |

| Polar Addition to Acetone | Dimeric [RMgCl(THF)]₂ | PCM (THF) | 19.8 | Dimeric species may be more reactive. researchgate.net |

| SET Pathway with Benzophenone | Monomeric RMgCl(THF)₂ | PCM (THF) | 21.0 | SET becomes more competitive with certain substrates. wikipedia.org |

The reactivity of dec-3-ynylmagnesium chloride in solution is profoundly affected by its aggregation state and the coordinating solvent (ligand). The Schlenk equilibrium dictates the presence of multiple species:

2 RMgCl ⇌ MgR₂ + MgCl₂

Computational models are essential to unravel the structures of these species, which can range from simple monomers solvated by THF to complex, halide-bridged dimers and larger oligomers. nih.gov

Key findings from modeling studies on analogous systems include:

Dimer Reactivity : DFT calculations have suggested that dimeric Grignard species can be more reactive than monomers in nucleophilic additions. researchgate.net This is attributed to a cooperative effect where one Mg atom acts as a Lewis acid to activate the carbonyl, while the other delivers the nucleophile. nih.gov

Solvent Coordination : The number and arrangement of solvent molecules (e.g., THF) around the magnesium center are critical. AIMD simulations show that the Mg atom can have variable coordination numbers, and this flexibility is key to its reactivity. acs.org

Ligand Additives : The effect of additives like LiCl (forming "Turbo-Grignard" reagents) can be modeled. researchgate.net Simulations show that LiCl can break down larger magnesium aggregates and form mixed clusters, which alters the Schlenk equilibrium and enhances reactivity by potentially increasing the concentration of the more reactive dialkylmagnesium species. researchgate.net

Spectroscopic Characterization of Intermediates and Reaction Progress

While computational methods provide theoretical insight, spectroscopic techniques offer direct experimental observation of the species present in a reaction mixture.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the formation and subsequent reactions of Grignard reagents like dec-3-ynylmagnesium chloride in real-time. acs.orghzdr.de Given the often-problematic initiation and high exothermicity of Grignard reactions, real-time monitoring is vital for process safety and optimization. hzdr.destk-online.ch

By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, one can continuously collect IR spectra. stk-online.ch This allows for:

Monitoring Reactant Consumption : The formation of dec-3-ynylmagnesium chloride from 1-chloro-dec-3-yne can be followed by observing the decrease in the absorbance of a characteristic band of the C-Cl bond in the starting material. acs.org

Detecting Product Formation : The appearance of new spectral features corresponding to the newly formed organomagnesium compound can be tracked. While the C-Mg stretch is typically in the far-IR region and difficult to observe, changes in the C≡C triple bond stretching frequency upon metallation can be monitored.

Ensuring Safe Scale-up : A major hazard is the accumulation of unreacted organic halide due to a delayed reaction initiation. In situ FTIR can definitively confirm that the reaction has started, allowing for the safe, controlled addition of the remaining halide. acs.org It can also detect if a reaction stalls, preventing dangerous conditions. acs.org

Table 3: Characteristic IR Frequencies for Monitoring the Formation of an Alkynyl Grignard Reagent

| Species | Functional Group | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

| 1-Chloro-dec-3-yne | C-Cl Stretch | ~750 - 550 | Peak intensity decreases as the reactant is consumed. acs.org |

| 1-Chloro-dec-3-yne | C≡C Stretch | ~2260 - 2190 | Peak shifts upon metallation. |

| Dec-3-ynylmagnesium Chloride | C≡C Stretch | ~2180 - 2050 | A new peak appears, shifted from the terminal alkyne precursor, indicating Grignard formation. |

| Tetrahydrofuran (Solvent) | C-O-C Stretch | ~1070 | Often used as a reference peak, but its shape can change with coordination to Mg. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a hypothetical ¹H NMR spectrum of dec-3-ynylmagnesium chloride in a suitable deuterated solvent such as THF-d₈, distinct signals would be expected for the different proton environments in the dec-3-ynyl chain. The protons on the carbon adjacent to the magnesium-bearing carbon are expected to be significantly shifted compared to the parent alkyne, dec-3-yne, due to the influence of the electropositive magnesium atom. The integration of these signals would correspond to the number of protons in each environment, confirming the structure of the alkyl chain.

Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. The carbon atom directly bonded to the magnesium would exhibit a characteristic upfield or downfield shift, indicative of the C-Mg bond. The alkynyl carbons would also have distinct chemical shifts, which are sensitive to the electronic environment and can confirm the presence of the triple bond. The application of advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would further aid in assigning the proton and carbon signals unequivocally by establishing correlations between them. lu.se

It is important to note that the spectra of Grignard reagents can be complex due to the Schlenk equilibrium, where the reagent can exist in equilibrium with its corresponding diorganomagnesium and magnesium dihalide species. nih.gov This equilibrium can lead to the presence of multiple species in solution, potentially resulting in broadened signals or the appearance of multiple sets of peaks in the NMR spectra. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Dec-3-ynylmagnesium Chloride

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (C10) | ~0.9 |

| CH₂ (C5-C9) | ~1.2-1.5 |

| CH₂ (C2) | ~2.2 |

| CH₂ (C1) | ~1.1 |

Note: These are estimated values and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for Dec-3-ynylmagnesium Chloride

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Mg (C4) | Highly variable, potentially >100 |

| C≡C (C3) | ~80-90 |

| C1-C2, C5-C10 | 14-35 |

Note: The chemical shift of the carbon attached to magnesium is particularly sensitive to the solvent and the position of the Schlenk equilibrium.

Mössbauer Spectroscopy for Iron Species in Catalysis

While Mössbauer spectroscopy is not directly applicable to the study of magnesium compounds, it is a crucial technique for investigating iron-catalyzed reactions where dec-3-ynylmagnesium chloride might be used as a nucleophile. nih.gov Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium-catalyzed methods. acs.org In these reactions, the Grignard reagent plays a key role in the formation of the active iron catalyst and participates in the transmetalation step.

⁵⁷Fe Mössbauer spectroscopy provides detailed information about the oxidation state, spin state, and coordination environment of iron species present in a reaction mixture. rsc.orgnih.gov By using an ⁵⁷Fe-enriched iron precursor, researchers can track the transformation of the precatalyst upon addition of the Grignard reagent, dec-3-ynylmagnesium chloride. This allows for the identification of the active catalytic species, which could be low-valent iron complexes, as well as any resting states or deactivation products. researchgate.net

For example, the addition of dec-3-ynylmagnesium chloride to an iron(III) precatalyst could lead to the formation of various iron species, such as high-spin Fe(II), low-spin Fe(II), or even Fe(0) complexes. Each of these would have a distinct Mössbauer spectrum characterized by its isomer shift (δ) and quadrupole splitting (ΔE_Q). acs.org The ability to quantify the relative amounts of different iron species under catalytic conditions provides invaluable mechanistic insights that are often unattainable with other spectroscopic techniques. nih.gov

Table 4: Representative ⁵⁷Fe Mössbauer Parameters for Plausible Iron Species in a Cross-Coupling Reaction

| Plausible Iron Species | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔE_Q) [mm/s] |

|---|---|---|

| High-spin Fe(III) precatalyst | 0.2 - 0.5 | 0.5 - 1.5 |

| High-spin Fe(II) intermediate | 0.7 - 1.3 | 1.8 - 3.0 |

| Low-valent Fe species | Variable | Variable |

Note: These are typical ranges for iron complexes and the actual values would depend on the specific ligands and coordination geometry. acs.org

X-ray Crystallography for Solid-State Structures of Related Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. While obtaining a single crystal of dec-3-ynylmagnesium chloride suitable for X-ray diffraction might be challenging due to its reactivity and potential for existing as a mixture of species in solution, the structural analysis of related, more stable magnesium-alkyne complexes provides crucial insights into the bonding and coordination a Grignard reagent can adopt. nih.govacs.orgnih.govweizmann.ac.il

Crystallographic studies of magnesium pincer complexes and other organomagnesium compounds have revealed a variety of coordination geometries around the magnesium center, which is often four-, five-, or six-coordinate, typically involving solvent molecules like THF or diethyl ether in the coordination sphere. nih.govresearchgate.net These studies confirm the presence of direct magnesium-carbon bonds and provide precise bond lengths and angles.

In the context of dec-3-ynylmagnesium chloride, a crystal structure would unequivocally determine the C-Mg bond length, the geometry at the magnesium center, and the mode of interaction with the chloride ion and any coordinating solvent molecules. It is plausible that in the solid state, dec-3-ynylmagnesium chloride could form dimeric or polymeric structures, with chloride ions bridging between magnesium centers, a phenomenon observed in other Grignard reagents. nih.gov Such structural information is fundamental for understanding the reactivity and aggregation of these reagents in both solution and the solid state.

Table 5: Illustrative Crystallographic Data for a Hypothetical Dec-3-ynylmagnesium Chloride Adduct

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Mg-C bond length | ~2.1-2.2 Å |

| Mg-Cl bond length | ~2.4-2.5 Å |

| Mg-O (solvent) bond length | ~2.0-2.1 Å |

Note: These values are based on typical bond lengths found in related organomagnesium complexes. nih.govresearchgate.net

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| Dec-3-ynylmagnesium chloride |

| Dec-3-yne |

| Diorganomagnesium |

| Magnesium dihalide |

| Iron(III) |

| Fe(II) |

Strategic Applications in Complex Organic Synthesis

Utilization in the Total Synthesis of Natural Products

Alkynyl Grignard reagents are instrumental in the total synthesis of a diverse range of natural products, including polyketides, terpenoids, alkaloids, and macrolides. rsc.orgarabjchem.org Their utility lies in their capacity to introduce alkyne functionalities, which can be further elaborated into various other functional groups or serve as handles for coupling reactions.

One of the primary applications of alkynyl Grignard reagents in natural product synthesis is their addition to carbonyl compounds, such as aldehydes and ketones, to form propargyl alcohols. wikipedia.org This reaction is a cornerstone in the construction of complex carbon skeletons. For instance, in the synthesis of marine-derived natural products, which often feature long-chain acyclic structures with multiple stereocenters, the addition of a long-chain alkynyl Grignard reagent to a chiral aldehyde can establish a key stereocenter and extend the carbon chain simultaneously. The resulting propargyl alcohol can then be subjected to a variety of transformations, such as reduction to an alkene, oxidation, or further coupling reactions.

The Corey-Fuchs reaction, a two-step process to convert an aldehyde into a terminal alkyne, often utilizes an alkynyl Grignard reagent in the subsequent steps to achieve chain elongation. rsc.org This methodology has been successfully employed in the synthesis of numerous complex natural products.

Furthermore, alkynyl Grignard reagents participate in coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. fiveable.me While the direct use of Grignard reagents in Sonogashira coupling is less common than that of copper(I) acetylides, the underlying principle of using an alkynyl nucleophile is central to many synthetic strategies.

A hypothetical application of dec-3-ynylmagnesium chloride in this context could involve its addition to a complex aldehyde fragment in the synthesis of a polyketide natural product. The resulting secondary alcohol could then be a precursor for a subsequent stereoselective reduction or oxidation, leading to the desired natural product architecture.

Role in the Preparation of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates often requires the construction of specific molecular frameworks with high efficiency and selectivity. Alkynyl Grignard reagents play a significant role in this area by providing a reliable method for introducing alkyne moieties into drug precursors. fiveable.meganeshremedies.com These alkyne groups can then be transformed into other functionalities present in the final active pharmaceutical ingredient (API).

A notable example is in the synthesis of steroid-based drugs. The ethynylation of 17-ketosteroids using ethynylmagnesium bromide is a key step in the industrial production of several progestins, which are important components of oral contraceptives. wikipedia.org This reaction creates a propargyl alcohol at the C17 position of the steroid nucleus.

Similarly, in the development of novel anticancer agents or other therapeutic molecules, the introduction of an alkynyl group via a Grignard reaction can be a crucial step in the synthetic route. nih.gov The alkyne can act as a bioisostere for other functional groups or serve as a precursor for the formation of heterocyclic rings, which are common motifs in many pharmaceuticals. The versatility of alkynyl Grignard reagents allows for their use with a wide range of substrates, making them adaptable to various synthetic strategies for pharmaceutical intermediates. ganeshremedies.com

Table 1: Examples of Alkynyl Grignard Reagents in the Synthesis of Pharmaceutical Intermediates

| Alkynyl Grignard Reagent | Electrophile | Product Type | Potential Therapeutic Area |

| Ethynylmagnesium bromide | 17-Ketosteroid | Propargyl alcohol | Hormonal therapy wikipedia.org |

| Propargylmagnesium bromide | Chiral imine | Homopropargyl amine | Various |

| Phenylacetylenylmagnesium bromide | Aryl aldehyde | Diarylpropargyl alcohol | Various |

Development of Chemo- and Regioselective Methodologies for Specialized Building Blocks

The development of synthetic methods that exhibit high chemo- and regioselectivity is a central theme in modern organic chemistry. Alkynyl Grignard reagents have been at the forefront of such advancements, enabling the synthesis of specialized building blocks with precise control over the reaction outcome.